For-ala-ome
CAS No.: 32221-83-3
Cat. No.: VC21547612
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32221-83-3 |
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Molecular Formula | C5H9NO3 |
Molecular Weight | 131.13 g/mol |
IUPAC Name | methyl (2S)-2-formamidopropanoate |
Standard InChI | InChI=1S/C5H9NO3/c1-4(6-3-7)5(8)9-2/h3-4H,1-2H3,(H,6,7)/t4-/m0/s1 |
Standard InChI Key | SVSWJSUDUWAMGX-BYPYZUCNSA-N |
Isomeric SMILES | C[C@@H](C(=O)OC)NC=O |
SMILES | CC(C(=O)OC)NC=O |
Canonical SMILES | CC(C(=O)OC)NC=O |
Introduction
Chemical Identity and Nomenclature
For-ala-ome is scientifically identified as N-Formyl-L-alanine methyl ester with the Chemical Abstracts Service (CAS) registry number 32221-83-3 . The compound is known by several alternative names in chemical databases and literature:
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L-Alanine, N-formyl-, methyl ester
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Alanine, N-formyl-, methyl ester
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Alanine, N-formyl-, methyl ester, L-
This diversity in nomenclature reflects the compound's significance across different subfields of chemistry and biochemistry. The molecular formula of For-ala-ome is C5H9NO3 , representing its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Chemical Structure and Properties
Molecular Structure
For-ala-ome consists of an L-alanine molecule with a formyl group (-CHO) attached to the nitrogen atom and a methyl ester group (-COOCH3) at the carboxylic acid terminus. This structure maintains the stereochemistry of L-alanine at the alpha carbon, which is crucial for its biological activity and applications in peptide synthesis.
The compound features several functional groups that contribute to its chemical reactivity:
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The formyl group (N-CHO), which serves as a protecting group for the amino functionality
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The methyl ester moiety, which protects the carboxylic acid function
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The chiral center derived from L-alanine, which contributes to its stereochemical properties
Synthesis Methodologies
Advanced Synthesis Techniques
Recent advances in synthetic methodologies have led to more efficient routes for obtaining For-ala-ome. A notable approach is the peroxide-mediated N-formylation of amino acid esters via radical decarboxylative coupling with glyoxylic acids . This method offers several advantages over traditional approaches:
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It produces only water and carbon dioxide as byproducts, making it environmentally friendly
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The reaction can be performed under mild conditions (room temperature, open atmosphere)
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It offers high selectivity and yield for the desired product
The reaction pathway involves radical formation through peroxide decomposition, followed by decarboxylative coupling with glyoxylic acid, leading to the formation of the N-formyl bond .
Optimization of Synthesis Conditions
Research has demonstrated that the choice of peroxide reagent significantly impacts the efficiency of For-ala-ome synthesis. For N-substituted amino acid esters, hydrogen peroxide (H2O2) works effectively, while tert-butyl hydroperoxide (TBHP) is more successful for N-formylation of unprotected amino acid esters .
Table 1: Optimization of reaction conditions for N-formylation of amino acid esters
Substrate Type | Optimal Peroxide | Reaction Conditions | Typical Yield Range |
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N-substituted amino acid esters | H2O2 (30% in water) | DMSO, room temperature, 1 hour | 63-93% |
Unprotected amino acid esters | TBHP (70% in water) | NaOAc (1.2 equiv.), DMSO, room temperature | 50-67% |
These optimized conditions have been demonstrated to produce For-ala-ome with consistent quality and yield, representing a significant advancement in the synthesis of this important compound .
Applications in Peptide Chemistry
Role in Peptide Synthesis
For-ala-ome serves as a key building block in peptide synthesis, offering a protected amino acid derivative that can be incorporated into larger peptide structures . The formyl group functions as a protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling processes.
The significance of For-ala-ome in peptide chemistry extends to multiple synthetic approaches:
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Solid-phase peptide synthesis
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Solution-phase peptide coupling
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Development of peptide libraries for drug discovery
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Synthesis of peptides with specific conformational preferences
Applications in Bioactive Peptide Development
The formylated amino acid structure found in For-ala-ome is particularly relevant to the development of bioactive peptides. Research has demonstrated the importance of N-formylated amino acids in various biological contexts, including:
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Antimicrobial peptide development for addressing antibiotic resistance
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Chemotactic peptides that influence immune cell migration
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Peptide-based enzyme inhibitors
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Signal peptides involved in cellular communication
A notable example is N-formyl methionyl-leucyl-phenylalanine (f-MLP), a tripeptide that functions as a chemotactic agent for leukocyte receptors and a macrophage activator . This bioactive peptide demonstrates the biological significance of N-formylated amino acids in immune signaling pathways.
Pharmaceutical Research Applications
Relevance to Drug Development
In pharmaceutical research, For-ala-ome contributes to the development of various therapeutic agents. The formylated amino acid structure is relevant to:
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Peptidomimetic drug design, where peptide-based structures are modified to enhance pharmacological properties
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Structure-activity relationship studies for optimizing drug candidates
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Development of targeted drug delivery systems
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Creation of prodrugs with improved pharmacokinetic profiles
Comparative Analysis with Related Compounds
Structural Relationships with Similar Compounds
For-ala-ome belongs to a family of N-protected amino acid esters that includes compounds like Ac-ala-ala-OMe (N-Acetylalanylalanine methyl ester) . While structurally similar, these compounds differ in their protecting groups and resulting chemical properties.
Table 2: Comparison of For-ala-ome with related compounds
Compound | Protecting Group | Key Structural Features | Applications |
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For-ala-ome | Formyl | Single amino acid, N-formyl protection | Peptide synthesis, pharmaceutical research |
Ac-ala-ala-OMe | Acetyl | Dipeptide structure, N-acetyl protection | Dipeptide studies, structure-activity relationships |
N-Benzyl alanine methyl ester | Benzyl | Aromatic protection, secondary amine | Precursor for N-formylation, synthetic intermediate |
N-Ferrocenyl alanine derivatives | Ferrocenyl | Organometallic protection | Bioconjugation, electrochemical applications |
These structural differences influence the reactivity, stability, and applications of each compound in synthetic and biological contexts.
Reactivity Patterns
The reactivity of For-ala-ome differs from related compounds primarily due to the nature of the formyl protecting group. The formyl group:
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Is more labile under basic conditions compared to acetyl or Boc groups
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Provides a specific hydrogen-bonding pattern that influences peptide conformation
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Can be selectively removed under mild conditions
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Offers unique electronic properties that affect interactions with biological targets
These distinctive reactivity patterns make For-ala-ome particularly valuable for certain applications in peptide chemistry and pharmaceutical research.
Current Research and Future Perspectives
Recent Advances in Synthesis
Recent research has focused on improving the synthesis and applications of For-ala-ome and related N-formylated amino acid derivatives. The development of peroxide-mediated N-formylation represents a significant advance, offering environmentally friendly synthesis routes with high efficiency .
Additional research directions include:
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Exploration of catalytic methods for selective N-formylation
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Investigation of flow chemistry approaches for scalable synthesis
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Development of chemoenzymatic routes to For-ala-ome
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Green chemistry approaches with reduced environmental impact
Emerging Applications
The unique properties of For-ala-ome continue to drive new applications in various fields. Emerging applications include:
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Development of peptide-based materials with novel properties
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Design of peptide therapeutics with enhanced pharmacokinetic profiles
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Use in bioconjugation strategies for targeted drug delivery
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Creation of peptide-based diagnostic agents
As research progresses, the utility of For-ala-ome in these and other applications is likely to expand, further highlighting its significance in chemical and pharmaceutical research.
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